molecular formula C21H19N5O B10865261 5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10865261
M. Wt: 357.4 g/mol
InChI Key: GCWOVULCTHGFNE-UHFFFAOYSA-N
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Description

5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves multiple steps, typically starting with the construction of the indole and pyridyl moieties. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . The pyridyl group can be introduced through various methods, including the reaction of pyridine derivatives with appropriate reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Compared to other indole derivatives, 5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE stands out due to its unique combination of an indole and pyridyl group. Similar compounds include:

This compound’s distinct structure and diverse reactivity make it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H19N5O/c1-13-18-19(25-24-13)21(27)26(20(18)15-5-4-9-22-11-15)10-8-14-12-23-17-7-3-2-6-16(14)17/h2-7,9,11-12,20,23H,8,10H2,1H3,(H,24,25)

InChI Key

GCWOVULCTHGFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

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